molecular formula C10H10BrNO2 B2903026 7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1369064-91-4

7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

カタログ番号 B2903026
CAS番号: 1369064-91-4
分子量: 256.099
InChIキー: FEKDVTDJESHFTA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A related compound, 3-aryl-2H-benzo[b][1,4]oxazin-2-ones, has been synthesized via a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . This method was reported to be efficient and compatible with a wide range of functional groups .


Chemical Reactions Analysis

The TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones involves a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . This transformation was demonstrated to be efficient and compatible with a wide range of functional groups .

科学的研究の応用

7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has been studied for its potential applications in scientific research, particularly in the fields of drug discovery, medicinal chemistry, and biochemistry. It has been used as a tool for drug screening, as well as a model compound for studying the effects of drugs on biological systems. Additionally, this compound has been used in the synthesis of other compounds, such as 4-ethylbenzamide, which has been studied for its potential applications in the treatment of certain types of cancer.

作用機序

Target of Action

The primary target of 7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is Histone Deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.

Mode of Action

This compound interacts with HDACs, inhibiting their activity . This inhibition prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure and promoting gene expression .

Biochemical Pathways

The inhibition of HDACs affects various biochemical pathways. It primarily impacts the regulation of gene expression, leading to changes in the production of proteins and other gene products . These changes can have downstream effects on numerous biological processes, including cell growth, differentiation, and apoptosis .

Result of Action

The inhibition of HDACs by this compound can lead to changes in gene expression, which can have various molecular and cellular effects. For instance, it can induce cell cycle arrest and apoptosis in cancer cells . This makes it a potential candidate for cancer treatment .

実験室実験の利点と制限

7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several advantages for use in laboratory experiments. It is a highly soluble compound, making it easy to work with in aqueous solutions. Additionally, it is relatively stable and has a low toxicity profile, making it safe to use in experiments. However, there are some limitations to its use, such as its relatively low potency and lack of selectivity for the adenosine A2A receptor.

将来の方向性

There are several potential future directions for the study of 7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one. One area of research is to further explore its effects on biochemical and physiological processes, such as its ability to modulate dopamine and serotonin release in the brain. Additionally, further studies could be conducted to examine its potential applications in drug discovery and medicinal chemistry. Other potential areas of research include the development of more potent and selective agonists and antagonists of the adenosine A2A receptor, as well as the synthesis of new compounds based on this compound.

合成法

7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is synthesized via a two-step process, beginning with the reaction of 4-ethylbenzoic acid with bromine in an aqueous solution. This reaction yields 4-bromo-4-ethylbenzoic acid, which is then reacted with sodium hydroxide and 2-hydroxy-1-benzoxazin-3-one in aqueous ethanol. This second reaction yields this compound.

特性

IUPAC Name

7-bromo-4-ethyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-2-12-8-4-3-7(11)5-9(8)14-6-10(12)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKDVTDJESHFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)COC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。